1-甲基-5-硝基-1H-咪唑-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

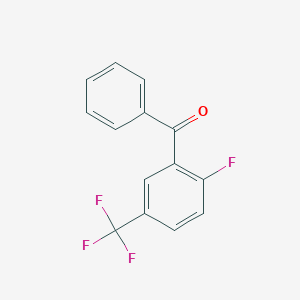

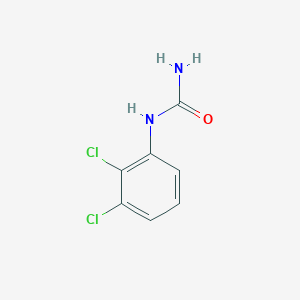

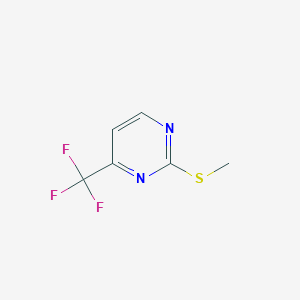

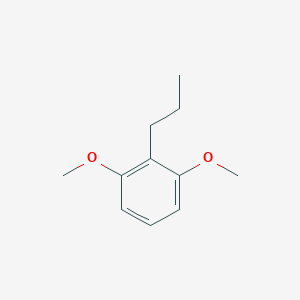

“Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” is a chemical compound with the molecular weight of 185.14 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” consists of a five-membered imidazole ring with a nitro group at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” are not detailed in the literature, imidazole derivatives are known to exhibit a variety of biological activities .科学研究应用

抗菌活性

研究表明,1-甲基-5-硝基-1H-咪唑-2-甲酸甲酯的衍生物表现出显着的抗菌和抗滴虫活性。在一项研究中,各种带有选定官能团的 2-硝基-1H-咪唑类表现出实质性的抗菌功效,这证明了这一点 (Cavalleri、Volpe 和 Arioli,1977)。

晶体学和分子结构

该化合物已被研究其晶体学性质。一个例子是 1-甲基-4-硝基-1H-咪唑-2-甲酸乙酯的水解,这导致形成二水合物形式。该二水合物形式的结构已通过 X 射线晶体学分析,揭示了具有氢键的平面分子结构 (Wu、Liu 和 Ng,2005)。

药物合成和抑制研究

一项基于合成 2-(2-甲基-5-硝基-1H-咪唑-1-基)乙基芳基羧酸酯衍生物的研究突出了它们有效的 β-葡萄糖醛酸酶抑制活性。这表明它们在药物开发和治疗应用中的潜力 (Salar 等人,2017)。

光化学性质

研究了该化合物在含水溶液中的光化学行为,发现了其光重排性质。这项研究对于了解该化合物在各种环境条件下的稳定性和反应至关重要 (Pfoertner 和 Daly,1987)。

抗真菌和遗传毒性

已经对 1-甲基-1H-咪唑衍生物(包括 1-甲基-5-硝基-1H-咪唑-2-甲酸甲酯)的抗真菌和遗传毒性进行了研究。这项研究提供了对该化合物生物效应和潜在医学应用的见解,尤其是在治疗真菌感染方面 (Zani 等人,1995)。

高能材料研究

该化合物已被研究作为合成高能双环唑盐的前体。这些研究在材料科学领域具有重要意义,特别是对于开发具有各种行业潜在应用的高密度材料 (Gao、Ye、Twamley 和 Shreeve,2006)。

质谱分析

已经对 1-甲基-5-硝基-1H-咪唑-2-甲酸甲酯及其衍生物进行了详细的质谱研究。这些研究对于了解该化合物在质谱分析下的分子结构和行为至关重要 (Cert、Delgado-Cobos 和 Pérez-Lanzac,1986)。

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The nitro group in the compound could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets .

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution in the body .

Result of Action

Given the broad range of activities of imidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

生化分析

Biochemical Properties

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate plays a crucial role in biochemical reactions due to its unique structure. The nitro group attached to the imidazole ring makes it highly reactive and capable of interacting with various biomolecules. This compound is known to interact with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. This interaction is essential for the compound’s biological activity, as the reduction process can lead to the formation of reactive intermediates that can further interact with other biomolecules .

Cellular Effects

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cellular metabolism and gene expression. The compound can induce oxidative stress by generating reactive oxygen species (ROS) during its reduction process. This oxidative stress can lead to the activation of cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound can modulate the expression of genes involved in antioxidant defense mechanisms, further impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate involves its interaction with biomolecules at the molecular level. The compound binds to enzymes such as nitroreductases, leading to the reduction of the nitro group to an amino group. This reduction process generates reactive intermediates that can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate ROS also contributes to its molecular mechanism, as ROS can cause oxidative damage to cellular components, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or light . Over time, the degradation products can accumulate and potentially alter the compound’s biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as antimicrobial activity by inhibiting the growth of pathogenic microorganisms . At high doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the generation of ROS and oxidative damage to tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects.

Metabolic Pathways

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is involved in various metabolic pathways, primarily through its interaction with enzymes such as nitroreductases. The reduction of the nitro group to an amino group is a key metabolic pathway for this compound . This reduction process requires cofactors such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), which act as electron donors. The compound’s metabolism can also affect metabolic flux and metabolite levels, as the reactive intermediates generated during the reduction process can interact with other metabolic pathways.

Transport and Distribution

The transport and distribution of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate within cells and tissues are influenced by its chemical properties. The compound is relatively hydrophilic due to the presence of the nitro and carboxylate groups, which facilitate its transport across cell membranes through specific transporters . Once inside the cells, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is critical for its activity and function. The compound can localize to specific cellular compartments such as the cytoplasm and mitochondria, where it can exert its effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its activity. For example, the generation of ROS in the mitochondria can lead to mitochondrial dysfunction and apoptosis, highlighting the importance of subcellular localization in the compound’s biological activity.

属性

IUPAC Name |

methyl 1-methyl-5-nitroimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEABRXWBICJNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555360 |

Source

|

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1563-98-0 |

Source

|

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)